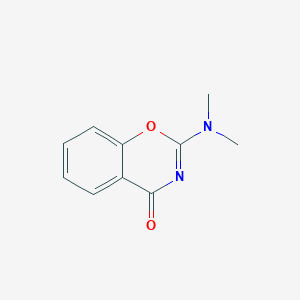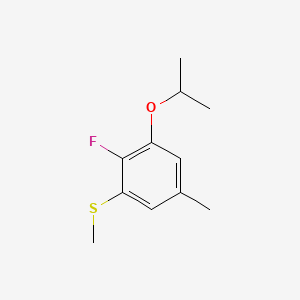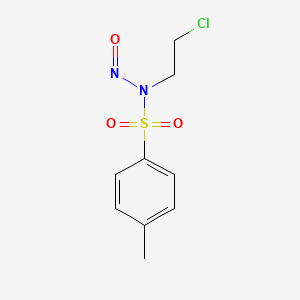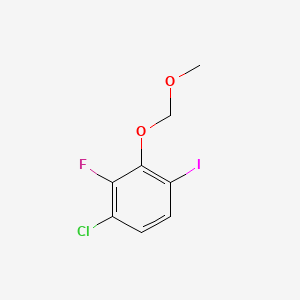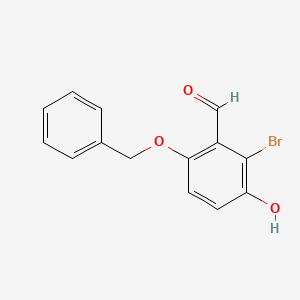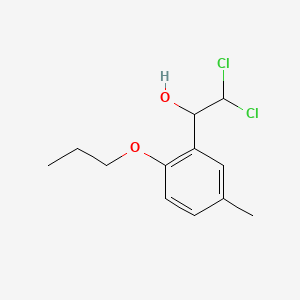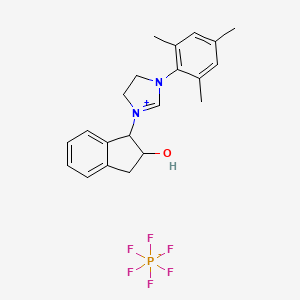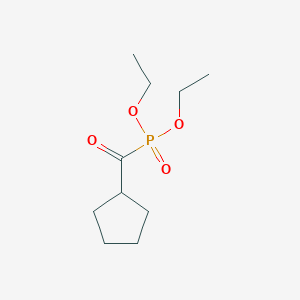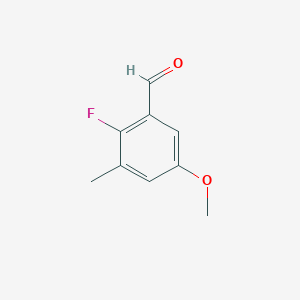![molecular formula C12H22O11 B14760170 (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal is a complex organic compound characterized by multiple hydroxyl groups and a hexanal backbone. This compound is notable for its intricate stereochemistry and the presence of a hexose sugar moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal typically involves the use of protected sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: Initial protection of hydroxyl groups to prevent unwanted reactions.
Formation of the Hexanal Backbone: Introduction of the hexanal group through selective oxidation.
Deprotection: Removal of protective groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic synthesis due to the high specificity required for the stereochemistry. Enzymes such as glycosyltransferases are employed to achieve the desired configuration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acid chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions due to its sugar moiety.
Medicine
Industry
Industrially, it is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its sugar moiety. The multiple hydroxyl groups allow for extensive hydrogen bonding, facilitating binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: A simple sugar with a similar hydroxyl group arrangement but lacks the hexanal group.
Sucrose: A disaccharide that shares the sugar moiety but has a different overall structure.
Mannose: Another hexose sugar with a different stereochemistry.
Uniqueness
What sets (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal apart is its unique combination of a hexanal backbone with a hexose sugar moiety, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)10(21)12(22,6(17)3-15)11-9(20)8(19)7(18)5(2-14)23-11/h1,4-11,14-22H,2-3H2/t4-,5-,6-,7-,8+,9-,10-,11?,12-/m1/s1 |
Clé InChI |
MDZVNEKSTCYMTL-ZNZYOFOTSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)C(C(CO)O)(C(C(C=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


